molecular formula C16H18N2O3S B1419364 1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-amine CAS No. 1171141-87-9

1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-amine

Cat. No.: B1419364
CAS No.: 1171141-87-9
M. Wt: 318.4 g/mol
InChI Key: SSBMIPUSMREDTP-UHFFFAOYSA-N
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Description

“1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-amine” is a small molecule that controls the biological activity of MMP-9/MMP-13 . It is primarily used for Protease Inhibitors applications . The molecule has an empirical formula of C25H25N3O6S and a molecular weight of 495.55 .


Synthesis Analysis

The synthesis of similar compounds involves a multistep protocol. Initially, a compound is synthesized via the room-temperature stirring of 4-methoxybenzenesulfonyl chloride and ethyl ester . The resulting carboxylate is converted into carbohydrazide, which is refluxed with phenyl isothiocyanate and KOH to synthesize the product . A library of amides is stirred at room temperature with the compound to avail the targeted library of hybrids .


Physical and Chemical Properties Analysis

The compound is a solid with a white color . It is soluble in methanol (1 mg/mL) and DMSO (100 mg/mL) . The storage temperature is -20°C .

Scientific Research Applications

Asymmetric Synthesis

A study by Wünsch and Nerdinger (1999) outlines the asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines. The diastereoselective addition of homochiral (2-lithiophenyl)acetaldehyde acetals to sulfonylimine and arylimines is a key step. This process leads to primary amines and enantiomerically pure dihydroisoquinolines (Wünsch & Nerdinger, 1999).

Synthesis of Tetrahydroquinoline Derivatives

Sugiura et al. (1997) and Togo et al. (1996, 1997) discuss the synthesis of tetrahydroquinoline derivatives. Sugiura et al. demonstrated stereochemical aspects in the substitution reaction of tetrahydroisoquinoline derivatives with amines. Togo et al. detailed the cyclic amination onto aromatic rings of sulfonamides, leading to moderate to good yields of tetrahydroquinoline derivatives (Sugiura et al., 1997), (Togo et al., 1996), (Togo et al., 1997).

Synthesis of Specific Compounds

Hayun et al. (2012) synthesized 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3, 4-dihydroquinazolin-3-yl] benzene-1-sulfonamide. This compound was formed by reacting 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone with chlorosulfonic acid, followed by amidation with ammonia gas (Hayun et al., 2012).

Development of Histone Deacetylase Inhibitors

Liu et al. (2015) describe the development of 1-arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines as potent histone deacetylase (HDAC) inhibitors. These compounds showed marked anti-HDAC activity and cytotoxicity to prostate cancer cells (Liu et al., 2015).

Mechanism of Action

Target of Action

The primary targets of the compound “1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-amine” are currently unknown . This compound is still under research and more studies are needed to identify its specific targets and their roles in biological systems.

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity. More research is needed to understand these influences.

Biochemical Analysis

Biochemical Properties

1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to modulate cell signaling pathways, particularly those involved in cell proliferation and apoptosis. This compound can alter gene expression, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing cellular function and reducing inflammation. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the production and degradation of various metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, influencing its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its function, as it interacts with different biomolecules in various cellular environments .

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-21-14-5-7-15(8-6-14)22(19,20)18-10-2-3-12-11-13(17)4-9-16(12)18/h4-9,11H,2-3,10,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBMIPUSMREDTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-amine
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1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-amine
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1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-amine
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1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-amine
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1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-amine
Reactant of Route 6
1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-amine

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